molecular formula C₆H₇D₅O B130285 2-Pentanone, 4-methyl-1,1,1,3,3-d5- CAS No. 4840-81-7

2-Pentanone, 4-methyl-1,1,1,3,3-d5-

Cat. No. B130285
CAS RN: 4840-81-7
M. Wt: 105.19 g/mol
InChI Key: NTIZESTWPVYFNL-IKISXXDZSA-N
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Description

The compound "2-Pentanone, 4-methyl-1,1,1,3,3-d5-" is not directly mentioned in the provided papers. However, the papers discuss various ketones and their reactions, which can provide insights into the behavior of similar compounds. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone is studied, which could offer parallels to the photochemical behavior of related methylated pentanones .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the preparation of intermediates such as isocaproyl chloride from 2-methylvaleric acid and thionyl chloride, followed by reactions with benzene in the presence of anhydrous aluminum chloride as a catalyst . Another synthesis route involves the bromination of ketones followed by reaction with amines . These methods could potentially be adapted for the synthesis of "2-Pentanone, 4-methyl-1,1,1,3,3-d5-" by incorporating deuterium at the appropriate positions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography, NMR, IR, and MS . These studies reveal the presence of different tautomers and the influence of substituents on the molecular conformation. The structure of "2-Pentanone, 4-methyl-1,1,1,3,3-d5-" would likely be influenced by the presence of the deuterium atoms, which could be studied using similar analytical methods.

Chemical Reactions Analysis

The reactions of ketones with other reagents, such as Cl atoms, have been investigated both experimentally and theoretically . These studies provide rate coefficients and suggest mechanisms for the formation of products, which could be relevant for understanding the reactivity of "2-Pentanone, 4-methyl-1,1,1,3,3-d5-". Additionally, the formation of trinuclear complexes with copper(II) perchlorate from related ligands indicates the potential for "2-Pentanone, 4-methyl-1,1,1,3,3-d5-" to participate in complexation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as thermal and electrical characterization, have been reported . The presence of a methyl group on the organic chain affects the thermal stability of the compound, which could also be true for "2-Pentanone, 4-methyl-1,1,1,3,3-d5-". The gas-phase reactions of related alcohols with OH radicals have been studied, providing evidence for alkoxy radical isomerization . These findings could inform the expected behavior of "2-Pentanone, 4-methyl-1,1,1,3,3-d5-" under similar conditions.

Scientific Research Applications

Atmospheric Chemistry Studies

  • Kinetics and Products of Gas-Phase Reactions : 2-Pentanone, 4-methyl-1,1,1,3,3-d5, and related compounds have been studied for their behavior in gas-phase reactions with OH radicals. This includes measuring rate constants and investigating reaction products, contributing to our understanding of atmospheric chemistry processes (Aschmann, Arey, & Atkinson, 2003).

Mass Spectrometry and Molecular Ion Studies

  • Isomerization of Organic Ions in Gas Phase : Research has explored the isomerization processes of molecular ions, including derivatives of 2-Pentanone, 4-methyl. This enhances the understanding of molecular ion behavior in mass spectrometry (Bouchoux, Hoppilliard, Jaudon, & Fillaux, 1985).

Combustion and Fuel Research

  • High-Temperature Oxidation Studies : 2-Pentanone, particularly its asymmetric form, has been analyzed for its combustion kinetics. This research is vital for evaluating the potential of ketones as fuels or additives, especially in the context of energy density and emissions (Pieper et al., 2019).

Analytical Chemistry

  • Spectrophotometric Determination of Palladium : 2-Pentanone derivatives have been used as reagents in the extraction and photometric determination of palladium, a valuable application in analytical chemistry (More & Sawant, 1994).

Chemical Engineering and Solvent Applications

  • Solvent Extraction and Phase Equilibria : Derivatives of 2-Pentanone, 4-methyl have been employed in studies involving solvent extraction equilibria, crucial for chemical engineering and separation processes (Cháfer et al., 2014).

Environmental Science

  • Alkoxy Radical Isomerization in Atmospheric Chemistry : 2-Pentanone derivatives have been a subject of study in the context of atmospheric reactions, particularly in understanding the isomerization of alkoxy radicals, which is significant in atmospheric chemistry (Atkinson & Aschmann, 1995).

properties

IUPAC Name

1,1,1,3,3-pentadeuterio-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3/i3D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZESTWPVYFNL-IKISXXDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197521
Record name 2-Pentanone, 4-methyl-1,1,1,3,3-d5-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentanone, 4-methyl-1,1,1,3,3-d5-

CAS RN

4840-81-7
Record name 2-Pentanone, 4-methyl-1,1,1,3,3-d5-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentanone, 4-methyl-1,1,1,3,3-d5-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4840-81-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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